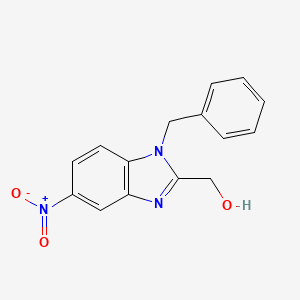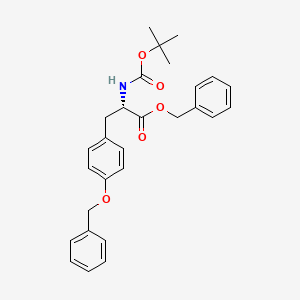
(S)-Benzyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Overview
Description
(S)-Benzyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a chiral compound often utilized in organic chemistry and pharmaceutical research. This compound's distinct structure, which includes benzyl and tert-butoxycarbonyl groups, renders it useful in various chemical syntheses and applications. Its potential in producing enantiomerically pure compounds makes it particularly valuable in the realm of drug development and stereoselective synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves the strategic assembly of its functional groups through a series of organic reactions. Here is a general synthetic route:
Starting Material Selection: : The synthesis starts with selecting the appropriate chiral starting materials to ensure the desired stereochemistry.
Protection Steps: : Functional groups may be protected using tert-butoxycarbonyl to prevent unwanted side reactions.
Coupling Reactions: : Benzylation and other coupling reactions introduce the benzyl and benzyloxy groups to the molecule.
Purification: : Chromatographic techniques, like flash chromatography, are used to purify the intermediate and final products.
Deprotection: : The protecting groups are removed under specific conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might involve scaling up the reaction process and optimizing the conditions for higher yields and purity. Common methods include batch reactions with continuous monitoring, large-scale chromatographic purification, and utilizing automated reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate participates in various organic reactions:
Oxidation: : It can undergo oxidation reactions, typically with reagents like m-chloroperbenzoic acid, forming epoxides or other oxidized products.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Tetrahydrofuran, dichloromethane, ethanol.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Conditions: : Temperature control (ranging from -78°C to room temperature) and inert atmosphere (nitrogen or argon) are crucial for sensitive reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. Common products include amines, alcohols, and substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-Benzyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a valuable building block for synthesizing complex organic molecules, especially those with chiral centers. Its ability to form stereoselective compounds aids in the development of enantiomerically pure drugs and other materials.
Biology and Medicine
In biological and medical research, this compound can be used to synthesize intermediates for pharmaceuticals, particularly in the development of drugs targeting specific receptors or enzymes. Its role in creating chiral compounds enhances the efficacy and specificity of potential therapeutics.
Industry
Industrial applications include its use as an intermediate in the large-scale synthesis of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action for compounds derived from (S)-Benzyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate generally involves interactions with specific molecular targets, such as enzymes or receptors. The benzyl and tert-butoxycarbonyl groups can influence the binding affinity and specificity of the compound to its target, modulating biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the compound's specific use.
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl 3-phenyl-2-((tert-butoxycarbonyl)amino)propanoate
(R)-Benzyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
(S)-Benzyl 3-(4-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
Compared to similar compounds, (S)-Benzyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate stands out due to the presence of the benzyloxy group, which imparts unique reactivity and potential for further functionalization. This structural feature can enhance its utility in synthesizing more diverse and complex molecules, making it a valuable asset in both research and industrial applications.
Hope this article is what you are looking for!
Properties
IUPAC Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO5/c1-28(2,3)34-27(31)29-25(26(30)33-20-23-12-8-5-9-13-23)18-21-14-16-24(17-15-21)32-19-22-10-6-4-7-11-22/h4-17,25H,18-20H2,1-3H3,(H,29,31)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXLZJJBXSYFDE-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


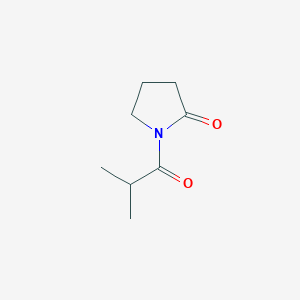
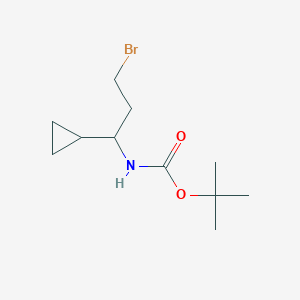
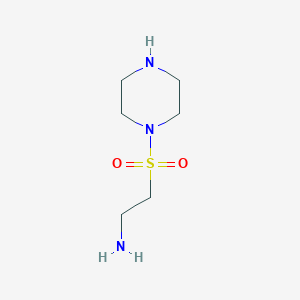
![1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B3305895.png)
![5-[(Anilinocarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B3305905.png)
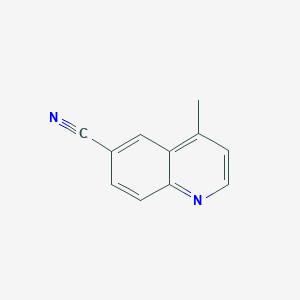
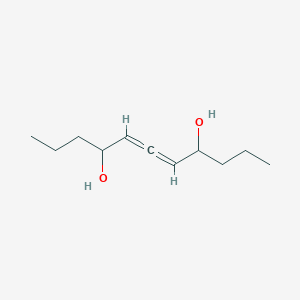
![Diethyl 2-[2-(4-pyridyl)ethyl]malonate](/img/structure/B3305922.png)
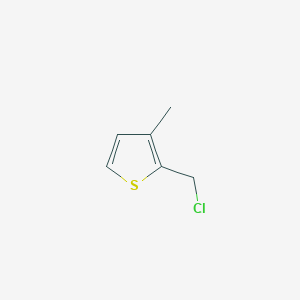
![Benzoic acid, 4-(dimethylamino)-, 1,1'-[(methylimino)di-2,1-ethanediyl] ester](/img/structure/B3305945.png)
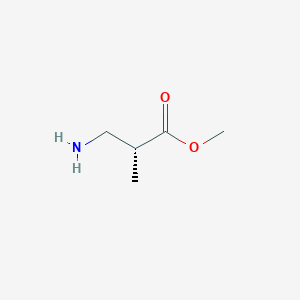
![1-[(4-Bromophenyl)methyl]piperidin-4-amine](/img/structure/B3305952.png)

